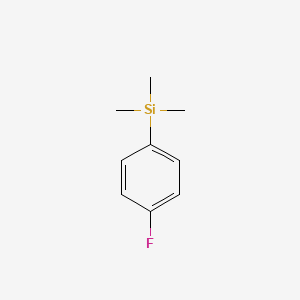

1-Fluoro-4-(trimethylsilyl)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-Fluoro-4-(trimethylsilyl)benzene involves various strategies. For instance, o-(Fluorosilyl)(dimesitylboryl)benzenes are synthesized by reacting fluorodimesitylborane with o-(fluorodimethylsilyl)phenyllithium and o-(fluorodiphenylsilyl)phenyllithium, resulting in colorless crystals that can capture fluoride ions efficiently . Another approach involves generating benzyne intermediates from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride through a domino process, which then undergoes further reactions to yield polysubstituted benzenes . Additionally, the reaction of fluorobenzene with Me3Si- anion in HMPA at room temperature surprisingly affords o- and p-fluorotrimethylsilylbenzenes, as well as trimethylsilylbenzene . Furthermore, 1,2-bis(trimethylsilyl)benzenes are synthesized through Diels-Alder or C-H activation reactions, serving as precursors for various functionalized compounds .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using techniques such as X-ray crystal structure analysis and multinuclear NMR spectroscopy. These analyses reveal the arrangement of the bidentate Lewis acid structures in o-(fluorosilyl)(dimesitylboryl)benzenes and confirm the successful synthesis of the desired compounds . The structure of benzyne intermediates and their polysubstituted derivatives can also be elucidated through these methods .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. The o-(fluorosilyl)(dimesitylboryl)benzenes show a high affinity for fluoride ions, forming mu-fluoro bridged products . The benzyne intermediates generated from o-(trimethylsilyl)phenols are highly reactive and can participate in various substitution reactions to produce polysubstituted benzenes . The reaction of fluorobenzene with Me3Si- anion leads to substitution reactions yielding fluorotrimethylsilylbenzenes and trimethylsilylbenzene . Additionally, 1-(trimethylsilylmethyl)benzotriazole undergoes fluoride-catalyzed desilylation with carbonyl compounds, leading to various alkylation and acylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the trimethylsilyl group and fluorine atoms contributes to the unique properties of these compounds, such as their ability to participate in Lewis acid-base reactions and their reactivity towards nucleophiles. The o-(fluorosilyl)(dimesitylboryl)benzenes, for example, are colorless crystals that can efficiently capture fluoride ions, indicating their potential use in applications requiring fluoride ion sequestration . The polysubstituted benzenes obtained from benzyne intermediates may exhibit varied physical properties depending on the substituents introduced during the reaction .

Applications De Recherche Scientifique

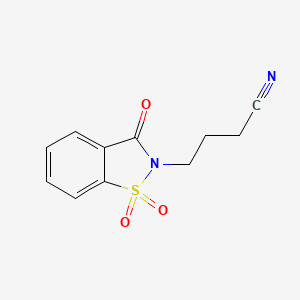

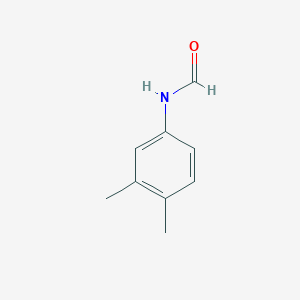

1-Fluoro-4-(trimethylsilyl)benzene is a chemical compound with the linear formula: FC6H4Si(CH3)3 . It has a molecular weight of 168.28 .

One potential application of 1-Fluoro-4-(trimethylsilyl)benzene is in the field of fluorescence-based materials . These materials have been highlighted over the last century throughout various basic research fields and industries . Organic molecule-based fluorophores, in particular, have ushered in a new era in biology and materials science .

In this application, single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, are used . The methods of application or experimental procedures would involve the synthesis of these fluorophores and their incorporation into materials or biological systems . The results or outcomes obtained would depend on the specific application, but could include enhanced imaging or sensing capabilities .

-

Polymerization Studies : 1-Fluoro-4-(trimethylsilyl)benzene has been used in trapping experiments to study the polymerizations of p . In this context, the compound could be used to understand the mechanisms of polymerization reactions, which could have implications for the development of new materials and industrial processes .

-

Chemical Synthesis : Given its structure and reactivity, 1-Fluoro-4-(trimethylsilyl)benzene could be used as a building block in the synthesis of more complex organic compounds . The specific methods of application would depend on the target compound, but could involve reactions such as nucleophilic substitution or coupling reactions .

-

Microflow Fluorinations of Benzynes : This compound has been used in microflow fluorinations of benzynes, which is an efficient method for the synthesis of fluoroaromatic compounds . The method involves the generation of the benzyne and the immediate nucleophilic addition of a fluoride ion . This approach facilitates a significant reduction in reaction times, as well as increases in the yields of fluoroarenes .

-

Derivatized Benzene Compound : 1-Fluoro-4-(trimethylsilyl)benzene is a derivatized benzene compound substituted with a fluoro group and a TMS group . It has been isolated in trapping experiments to study the polymerizations .

Propriétés

IUPAC Name |

(4-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFVPRKXHZBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196532 | |

| Record name | Silane, (4-fluorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(trimethylsilyl)benzene | |

CAS RN |

455-17-4 | |

| Record name | 1-Fluoro-4-(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (4-fluorophenyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (4-fluorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-4-(trimethylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.